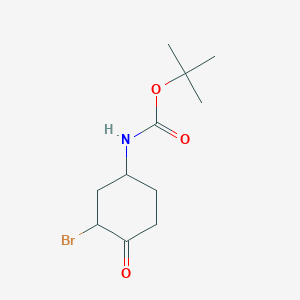

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMQSOBDBIXCHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735438 | |

| Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073632-93-5 | |

| Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with a cyclohexanone derivative, often 4-oxocyclohexanone, which is brominated selectively at the 3-position. This bromination can be achieved via electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid over-bromination or side reactions.

Carbamate Formation (Boc Protection)

The amine group is introduced or protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine. The reaction is typically performed in anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to minimize side reactions and hydrolysis.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS in CCl₄ or CH₂Cl₂, 0–25°C, 2–4 h | 70–85 | Controlled to avoid polybromination |

| Boc Protection | Boc₂O (1.2–1.5 equiv.), triethylamine, DCM, 0–25°C, 12–18 h | 80–90 | Anhydrous conditions critical |

| Purification | Silica gel chromatography, eluent: hexane/ethyl acetate mixtures | — | Removes unreacted starting materials and side products |

Example Experimental Procedure

A solution of 3-bromo-4-oxocyclohexanone (1 equiv.) in dry dichloromethane is cooled to 0°C under nitrogen atmosphere. Triethylamine (1.2 equiv.) is added, followed by slow addition of di-tert-butyl dicarbonate (1.5 equiv.). The reaction mixture is stirred at ambient temperature for 16–18 hours. After completion (monitored by TLC), the mixture is washed with aqueous sodium bicarbonate solution and brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate as a solid or oil.

-

- $$^{1}H$$ NMR shows characteristic signals for the tert-butyl group (~1.4 ppm, singlet, 9H), cyclohexyl protons, and signals corresponding to the bromo-substituted carbon.

- $$^{13}C$$ NMR displays signals for the carbamate carbonyl (~155–160 ppm), ketone carbonyl (~210–215 ppm), and tert-butyl carbons (~28 and 80 ppm).

Mass Spectrometry:

Molecular ion peak consistent with molecular weight of 292.17 g/mol confirms the compound identity.Infrared Spectroscopy:

Strong absorption bands near 1700 cm⁻¹ correspond to the C=O stretching of both the carbamate and ketone groups.

- The choice of base (triethylamine vs. pyridine) influences yield and purity; some studies report slightly higher yields with pyridine due to reduced side reactions, while triethylamine offers faster reaction kinetics.

- Maintaining anhydrous conditions and controlling temperature are critical to prevent hydrolysis of Boc group and side reactions at the ketone or bromine sites.

- Purification by silica gel chromatography using gradient elution (e.g., dichloromethane/ethyl acetate mixtures) effectively separates the desired carbamate from impurities.

| Parameter | Optimal Range | Effect on Outcome |

|---|---|---|

| Bromination reagent | NBS, 1.0 equiv. | Selective monobromination |

| Solvent | DCM or CCl₄ | Solubility and reaction control |

| Temperature | 0–25°C | Minimizes side reactions |

| Boc₂O equivalents | 1.2–1.5 | Ensures complete protection |

| Base | Triethylamine or pyridine | Influences yield and purity |

| Reaction time | 12–18 h | Complete conversion |

| Purification | Silica gel chromatography | High purity product |

The preparation of this compound involves selective bromination of 4-oxocyclohexanone followed by Boc protection of the amine functionality. Careful control of reaction conditions, including reagent stoichiometry, solvent choice, temperature, and base selection, is essential to achieve high yield and purity. Analytical characterization confirms the structure and quality of the compound. These methods are well-established and supported by diverse research findings, making the synthetic approach reliable for laboratory and potential scale-up applications.

Chemical Reactions Analysis

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carbonyl group in the cyclohexyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate has been investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research indicates that derivatives of this compound may exhibit activity against conditions such as epilepsy and depression .

Mechanism of Action

The compound's mechanism involves interaction with biological macromolecules, potentially acting as a pharmacophore in drug design. The presence of the bromine atom enhances reactivity, facilitating the formation of bioactive metabolites that can influence various signaling pathways .

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for creating more complex organic molecules. It can be utilized in reactions such as nucleophilic substitutions, where the bromine atom can be replaced by other functional groups to yield diverse compounds .

Synthesis Routes

Typical synthetic routes involve the reaction of tert-butyl carbamate with bromo-substituted cyclohexanones under specific conditions, often requiring bases like potassium carbonate in aprotic solvents . This method ensures high yields and purity, which are crucial for subsequent applications.

Material Science

Development of Advanced Materials

The compound has potential applications in the development of advanced materials due to its unique structural properties. It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities, such as increased thermal stability or chemical resistance .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxocyclohexyl Moieties

(a) tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)

- Similarity : 0.98 (structural similarity score) .

- Key Differences : Lacks the bromine substituent at position 3.

- Impact : The absence of bromine reduces electrophilicity at the cyclohexyl ring, making it less reactive in substitution reactions. Molecular weight is lower (199.26 g/mol vs. ~298.18 g/mol for the brominated analogue).

(b) tert-Butyl methyl(4-oxocyclohexyl)carbamate (CAS 400899-84-5)

- Similarity : 0.88 .

- Key Differences : A methyl group replaces the bromine, and the carbamate is N-methylated.

(c) tert-Butyl ((3-oxocyclohexyl)methyl)carbamate (CAS 1118786-86-9)

Brominated Analogues

(a) tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3)

- Structure: Bromine is part of a 2-bromobenzylamino substituent on the cyclohexane ring .

- Key Differences : Bromine resides on an aromatic benzyl group rather than the cyclohexane ring.

(b) tert-Butyl((7-bromo-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

- Structure: Bromine is attached to a phthalazinone ring .

- Key Differences : A fused aromatic system replaces the cyclohexane ring.

- Impact : Increased planarity and conjugation, likely altering redox properties and biological target interactions.

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | - | 3-Br, 4-O, cyclohexyl | ~C11H18BrNO3 | ~298.18 | Electrophilic bromine for substitutions |

| tert-Butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | 3-O, cyclohexyl | C11H19NO3 | 199.26 | Lacks bromine; lower reactivity |

| tert-Butyl methyl(4-oxocyclohexyl)carbamate | 400899-84-5 | 4-O, N-Me, cyclohexyl | C12H21NO3 | 227.30 | Methylated carbamate; hydrophobic |

| tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate | 1286264-34-3 | 4-(2-Br-benzylamino), cyclohexyl | C18H27BrN2O2 | 383.32 | Aromatic bromine; π-π stacking |

Biological Activity

tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom and a cyclohexyl ring, which influence its steric and electronic properties. These features may enhance its reactivity and interaction with biological targets.

The mechanism of action for this compound involves several biochemical pathways:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules.

- Oxidation and Reduction Reactions : The compound may undergo redox reactions, leading to the formation of reactive intermediates that can affect cellular functions.

These interactions can modulate the activity of enzymes or receptors, potentially influencing cell signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its ability to inhibit cell proliferation has been noted in various assays.

- Antimicrobial Activity : There is emerging evidence that compounds similar to tert-butyl carbamates exhibit antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- A study evaluated a series of carbamate derivatives for their anticancer activity against colon cancer cell lines. The results indicated that structural modifications significantly influenced potency, with certain analogs showing IC50 values in the nanomolar range .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound A | 25 | Moderate Anticancer |

| Compound B | 3.2 | High Anticancer |

| This compound | TBD | TBD |

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of specific functional groups can enhance biological activity. For instance, compounds with halogen substitutions often display increased reactivity and biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate, and what intermediates are critical?

- The compound is typically synthesized via multi-step routes involving carbamate protection, oxidation, and bromination. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (4-oxocyclohexyl)carbamate) are brominated at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates include cyclohexanone derivatives and brominated precursors, as seen in analogous syntheses of tert-butyl carbamates .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?

- NMR : Focus on H and C signals for the cyclohexyl ring (δ ~2.0–2.5 ppm for protons adjacent to the oxo group) and the tert-butyl group (δ ~1.4 ppm).

- IR : Confirm the carbamate C=O stretch (~1700 cm) and oxo group (~1720 cm).

- MS : Molecular ion peaks matching the molecular weight (CHBrNO, ~292.18 g/mol) and fragments indicating loss of the tert-butyl group (-CH) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Store at 2–8°C in airtight containers protected from light. The oxo and bromo groups may render the compound sensitive to moisture and heat, necessitating inert atmospheres (e.g., N) for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during the bromination of tert-Butyl (4-oxocyclohexyl)carbamate?

- Parameter tuning : Use radical initiators (e.g., AIBN) with NBS in non-polar solvents (CCl) at 0–25°C to control regioselectivity. Monitor progress via HPLC to detect intermediates like dibrominated species. Adjust stoichiometry (1.1–1.3 eq Br) and reaction time to minimize over-bromination .

Q. What analytical approaches resolve discrepancies between experimental and predicted physicochemical properties (e.g., boiling point, density)?

- Computational validation : Compare experimental data (e.g., observed boiling point: ~336°C) with quantum mechanical calculations (DFT) to refine predictive models. For density, use pycnometry if experimental values (predicted: 1.06 g/cm) diverge from literature .

Q. How does the electronic influence of the 3-bromo and 4-oxo groups affect the cyclohexyl ring’s reactivity in further functionalization?

- The electron-withdrawing oxo group deactivates the ring, directing electrophilic substitutions to the 3-position. Bromine’s steric bulk may hinder nucleophilic attacks, requiring catalysts (e.g., Pd for cross-couplings) or elevated temperatures. Comparative studies with non-brominated analogs (e.g., tert-butyl (4-oxocyclohexyl)carbamate) can clarify substituent effects .

Data Contradiction and Mechanistic Analysis

Q. What strategies address conflicting NMR data for this compound in different solvent systems?

- Perform solvent-dependent NMR studies (CDCl vs. DMSO-d) to assess conformational flexibility. Use 2D techniques (COSY, NOESY) to resolve overlapping signals caused by chair-flipping of the cyclohexyl ring .

Q. Why might bromination yield vary between batch and flow reactor setups?

- Flow systems enhance heat/mass transfer, reducing side reactions (e.g., decomposition of NBS). Compare yields under identical reagent concentrations and residence times. Use in-line FTIR to track intermediate formation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.